molecular formula C15H15NO2 B7469043 N,N-dimethyl-4-phenoxybenzamide

N,N-dimethyl-4-phenoxybenzamide

Cat. No.: B7469043
M. Wt: 241.28 g/mol
InChI Key: JTMGKERSHGBCMR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-phenoxybenzamide is a chemical compound for research use. With the molecular formula C15H15NO2, it belongs to a class of phenoxybenzamide derivatives that have shown significant promise in biochemical research. Compounds with this structural scaffold are being investigated for their potential to selectively inhibit specific enzymes, which is a valuable mechanism for probing biological pathways . For instance, closely related 4-phenoxybenzamide analogs have been identified as selective, cell-permeable inhibitors of PARP10, a mono-ADP-ribosyltransferase involved in cellular processes such as DNA damage repair and signal transduction . Research into these inhibitors helps elucidate their role in DNA repair mechanisms and may reveal synthetically lethal interactions with DNA repair deficiencies, opening avenues for future therapeutic strategies . The phenoxybenzamide core structure is also featured in compounds studied for other biological activities, underscoring its versatility as a key structural motif in medicinal chemistry and drug discovery . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N,N-dimethyl-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)15(17)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMGKERSHGBCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of 4-Phenoxybenzoic Acid

The most straightforward route involves reacting 4-phenoxybenzoic acid with dimethylamine. This method typically employs coupling agents to facilitate amide bond formation. For example, 4-phenoxybenzoic acid is first activated using thionyl chloride (SOCl₂) to generate the corresponding acid chloride, which is subsequently treated with dimethylamine in dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds as follows:

4-Phenoxybenzoic acid+SOCl24-Phenoxybenzoyl chloride+HCl+SO2\text{4-Phenoxybenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Phenoxybenzoyl chloride} + \text{HCl} + \text{SO}2
4-Phenoxybenzoyl chloride+(CH3)2NHN,N-Dimethyl-4-phenoxybenzamide+HCl\text{4-Phenoxybenzoyl chloride} + (\text{CH}3)2\text{NH} \rightarrow \text{this compound} + \text{HCl}

Isolation of the product often involves extraction with chlorinated solvents (e.g., dichloromethane) followed by crystallization using methyl tertiary-butyl ether (MTBE). Yields for this method range from 70–85% with purities exceeding 98% when optimized.

Coupling Reagent-Assisted Synthesis

Use of HBTU and EDC·HCl

Modern protocols leverage coupling agents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). These reagents enable amide bond formation under mild conditions without requiring acid chloride intermediates.

Procedure :

  • 4-Phenoxybenzoic acid (1.0 equiv) and dimethylamine hydrochloride (1.2 equiv) are dissolved in DCM.

  • HBTU (1.1 equiv) and N-ethylmorpholine (3.0 equiv) are added, and the mixture is stirred at 25°C for 12 hours.

  • The organic layer is washed with aqueous NaHCO₃, dried over Na₂SO₄, and concentrated.

  • The crude product is recrystallized from MTBE to afford This compound in 80–90% yield .

Advantages Over Classical Methods

  • Avoids hazardous SOCl₂.

  • Higher functional group tolerance.

  • Reduced side reactions due to milder conditions.

Base-Promoted N-Benzoylation

Phase-Transfer Catalysis

A scalable method reported by SAGE Journals utilizes potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This one-pot approach directly couples 4-phenoxybenzoyl chloride with dimethylamine in aqueous-organic biphasic systems:

4-Phenoxybenzoyl chloride+(CH3)2NHKOH, TBABThis compound+KCl+H2O\text{4-Phenoxybenzoyl chloride} + (\text{CH}3)2\text{NH} \xrightarrow{\text{KOH, TBAB}} \text{this compound} + \text{KCl} + \text{H}_2\text{O}

Optimized Conditions :

  • Solvent : Toluene/water (2:1 v/v).

  • Temperature : 60°C.

  • Reaction Time : 4 hours.

This method achieves 88–92% yield with >99% purity after extraction and crystallization.

Mechanistic Insights

The phase-transfer catalyst facilitates the migration of dimethylamine into the organic phase, enhancing reaction kinetics. KOH neutralizes HCl, shifting the equilibrium toward product formation.

Comparative Analysis of Methods

Method Reagents Yield (%) Purity (%) Key Advantages
Classical AmidationSOCl₂, (CH₃)₂NH70–8598–99Low cost, simple setup
Coupling ReagentsHBTU/EDC·HCl80–9099Mild conditions, high selectivity
Base-Promoted SynthesisKOH, TBAB88–92>99Scalable, avoids chlorinated solvents

Industrial-Scale Considerations

Solvent Selection

Chlorinated solvents (e.g., DCM) are effective but face regulatory restrictions. Alternatives like MTBE or ethyl acetate are preferred for large-scale production due to lower toxicity.

Crystallization Optimization

Recrystallization from MTBE consistently delivers high-purity product (>99%) with minimal losses. Anti-solvent addition (e.g., heptane) further enhances crystal morphology and filtration rates.

Emerging Techniques

Continuous Flow Synthesis

Recent advancements explore continuous flow systems to reduce reaction times and improve heat management. Preliminary data suggest yields comparable to batch processes (85–90% ) with reduced solvent usage.

Enzymatic Catalysis

Pilot studies using lipases (e.g., Candida antarctica Lipase B) demonstrate feasibility for green synthesis, though yields remain suboptimal (60–65% ) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N,N-dimethyl-4-phenoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Medicine:

    Pharmaceutical Research: this compound is investigated for its potential therapeutic properties.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways: N,N-dimethyl-4-phenoxybenzamide exerts its effects by interacting with specific molecular targets. The exact mechanism of action can vary depending on the application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenoxy group and the dimethylamino group play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzamide Derivatives

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between N,N-dimethyl-4-phenoxybenzamide and related compounds:

Compound Name Substituents Key Functional Groups Molecular Implications
This compound N,N-dimethyl, 4-phenoxy C=O, O-phenyl ether High lipophilicity; no NH groups
N-(2,4-Dimethylphenyl)-2-nitrobenzamide N-(2,4-dimethylphenyl), 2-nitro C=O, nitro group Electron-withdrawing nitro enhances reactivity
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) N-(2,3-dichlorophenyl), 4-(ethoxymethoxy) Cl, ethoxymethoxy Pesticide use due to halogen and ether stability
N-Methoxy-N,4-dimethylbenzamide N-methoxy, N-methyl, 4-methyl C=O, methoxy, methyl Altered steric hindrance and solubility
Key Observations:
  • Substituent Position: The para-phenoxy group in this compound contrasts with meta-substituted analogs (e.g., N-methyl-3-phenoxybenzamide ), which may affect biological target interactions.
  • Electron Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity, while electron-donating groups (e.g., methoxy in ) enhance stability.
  • Hydrogen Bonding : Compounds with NH groups (e.g., hydrazinecarbothioamides in ) exhibit stronger intermolecular interactions compared to N,N-dimethylated derivatives.
Spectral Data Comparison:
Compound IR Stretching (cm⁻¹) ¹H-NMR Features
This compound C=O: ~1680; No NH (~3150–3319 cm⁻¹) N-CH₃: δ 3.0–3.3 (s); aromatic protons: δ 6.8–7.5
Hydrazinecarbothioamides C=S: 1243–1258; NH: 3150–3319 NH signals: δ 8.5–10.0
Etobenzanid C-O-C (ether): ~1250; C-Cl: ~750 Ethoxymethoxy protons: δ 3.5–4.5

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-4-phenoxybenzamide, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound can be synthesized via the coupling of 4-phenoxybenzoic acid with dimethylamine. A common approach involves forming the acid chloride intermediate using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by reaction with dimethylamine in the presence of a base like triethylamine. Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical for minimizing side reactions. Yield optimization may require iterative adjustments of stoichiometry and reaction time .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the dimethylamino and phenoxy substituents. High-resolution mass spectrometry (HRMS) provides molecular weight validation. Purity should be assessed via reverse-phase HPLC or thin-layer chromatography (TLC). For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Conduct a hazard analysis using resources like Prudent Practices in the Laboratory (National Academies Press). Use fume hoods, nitrile gloves, and protective eyewear. Store the compound in a cool, dry environment away from oxidizing agents. Mutagenicity screening (e.g., Ames test) is advised if structural analogs (e.g., anomeric amides) are present. Emergency measures should include dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be probed using kinetic and isotopic labeling studies?

  • Methodology : Isotopic labeling (e.g., ¹⁸O in the carbonyl group) can track intermediate formation during acid chloride synthesis. Kinetic studies under varying temperatures and solvent polarities (e.g., DMF vs. DCM) can elucidate rate-determining steps. Computational modeling (DFT) may further clarify transition states and electronic effects of substituents .

Q. How should researchers address conflicting data regarding the biological activity of this compound in different in vitro assays?

  • Methodology : Validate assay conditions by standardizing cell lines, incubation times, and solvent controls (e.g., DMSO concentration). Cross-reference with structurally similar compounds (e.g., N,N-dimethyl-4-nitrobenzamide) to identify substituent-specific effects. Use dose-response curves and statistical tools (e.g., ANOVA) to assess reproducibility. Conflicting results may arise from impurities or metabolic instability .

Q. What strategies can elucidate the metabolic pathways of this compound in hepatic microsomal models?

  • Methodology : Incubate the compound with liver microsomes and NADPH cofactors. Analyze metabolites via LC-MS/MS, focusing on demethylation or hydroxylation products. Inhibitor studies (e.g., CYP450 isoform-specific inhibitors like ketoconazole) can identify involved enzymes. Comparative studies with deuterated analogs may slow metabolism for clearer pathway mapping .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives to enhance target selectivity?

  • Methodology : Synthesize analogs with modified substituents (e.g., halogenated phenoxy groups or varying alkylamines). Screen against target proteins (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities and guide rational design .

Q. What experimental approaches resolve discrepancies in spectroscopic data for this compound across different research groups?

  • Methodology : Cross-validate NMR chemical shifts using standardized solvents (e.g., CDCl₃ with TMS reference). Collaborate with independent labs to replicate results. Publish raw spectral data in open-access repositories for peer review. Discrepancies may arise from sample hydration, tautomerism, or instrument calibration errors .

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